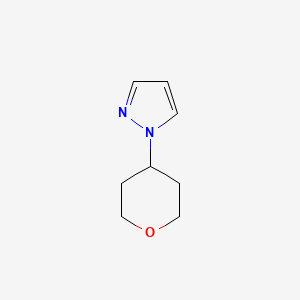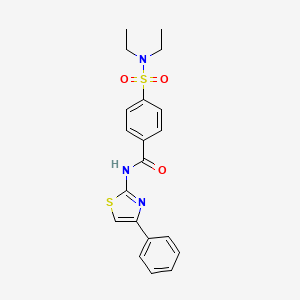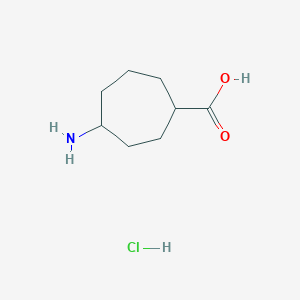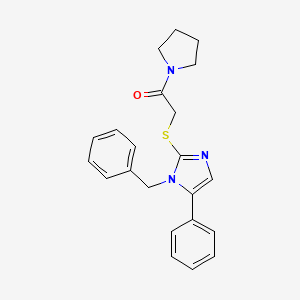
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole” contains a pyrazole ring attached to a tetrahydropyran ring. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and tetrahydropyran rings. The exact structure would depend on the specific locations of these rings and any additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and tetrahydropyran rings. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and tetrahydropyran rings. For example, the compound is likely to be relatively stable due to the saturation of the tetrahydropyran ring .Scientific Research Applications
Synthesis and Biological Applications
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is part of the pyrazole family, a class of compounds known for their significant role in medicinal chemistry due to their diverse biological activities. Pyrazoles and their derivatives, including tetrahydro-2H-pyran-4-yl substituted variants, have been extensively studied and applied in various scientific domains, particularly in pharmaceutical and medicinal chemistry. The chemical structure of pyrazoles allows for a wide range of biological activities and makes them an attractive template for drug development.
Synthesis of Pyrazole Derivatives : Pyrazoles, including the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, are often used as synthons in organic synthesis. These derivatives have been synthesized using various methods, often involving the condensation followed by cyclization or Multicomponent Reactions (MCRs). These methods have been successful in producing heterocyclic appended pyrazoles, providing valuable information for the design of bioactive agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015) (Becerra et al., 2022).
Biological Activities and Therapeutic Applications : Pyrazole derivatives, including 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, are central to the design of bioactive compounds due to their pharmacophoric properties. They exhibit a wide range of biological activities, such as antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial effects. These compounds have been the focus of numerous studies aiming to explore their therapeutic potential and develop new drugs. The integration of pyrazole with other pharmacophores in a molecule can lead to novel potent therapeutic agents, contributing to the development of new drug candidates (Karati et al., 2022) (Karati et al., 2022).
Structural Studies and Catalysis : The study of organophosphorus azoles, which include pyrazole structures like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, has provided extensive data on the stereochemical structure of these compounds. Techniques such as multinuclear NMR spectroscopy combined with quantum chemistry have been utilized to understand the structural intricacies of these compounds. This understanding is crucial for designing new compounds with desired properties and applications in various scientific fields (Larina, 2023).
Future Directions
properties
IUPAC Name |
1-(oxan-4-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-9-10(5-1)8-2-6-11-7-3-8/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGVYTPQQZVQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931726.png)
![Ethyl 4-amino-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2931727.png)
![N-cyclohexyl-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2931728.png)
![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2931733.png)
![2-Chloro-6-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2931734.png)

![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)



